An In-depth Technical Guide on 6-Amino-5-nitropyrimidin-4-ol: Core Properties and Synthetic Utility
An In-depth Technical Guide on 6-Amino-5-nitropyrimidin-4-ol: Core Properties and Synthetic Utility
This guide serves as a comprehensive technical resource on 6-amino-5-nitropyrimidin-4-ol, a pivotal heterocyclic intermediate. We will explore its fundamental properties, synthesis, and chemical reactivity, with a focus on its application as a versatile building block in medicinal chemistry and beyond. The insights provided herein are grounded in established chemical principles to empower researchers in their synthetic endeavors.
Core Introduction: Strategic Importance of a Substituted Pyrimidine
6-Amino-5-nitropyrimidin-4-ol is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is of immense biological significance, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] The strategic placement of an amino group (an electron-donating group), a nitro group (a powerful electron-withdrawing group), and a hydroxyl group on this ring system imparts a unique and exploitable reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of more complex heterocyclic systems, most notably purines and their analogs, which are themselves cornerstones of numerous therapeutic agents.[2]
Physicochemical and Structural Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective handling, reaction design, and purification.
Tautomerism: The Keto-Enol Equilibrium
A critical feature of 6-amino-5-nitropyrimidin-4-ol is its existence in a tautomeric equilibrium. While named as a pyrimidin-4-ol (the enol form), it predominantly exists as 6-amino-5-nitro-3H-pyrimidin-4-one (the keto or pyrimidone form) in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and the reactivity of the C4 position.
Caption: Tautomeric equilibrium between the enol and keto forms.
Summary of Core Properties
The following table summarizes the key physicochemical data for 6-amino-5-nitropyrimidin-4-ol.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄O₃ | [3][4] |
| Molecular Weight | 156.10 g/mol | [3] |
| Appearance | Yellow to brownish-red solid | [5] |
| Melting Point | > 300 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in water; soluble in hot aqueous base and polar aprotic solvents like DMSO. | General chemical knowledge |
| CAS Number | 36746-26-6 | [4] |
Synthesis: A Guided Experimental Protocol
The most common and reliable synthesis of this compound is through the electrophilic nitration of 6-aminopyrimidin-4-ol. The existing amino and hydroxyl groups are strongly activating and ortho-, para-directing, making the C5 position highly susceptible to nitration.
Synthetic Workflow Overview
The process involves the controlled reaction of the starting material with a potent nitrating agent in a strong acid medium, followed by careful workup to isolate the product.
Caption: Step-by-step workflow for the synthesis of 6-amino-5-nitropyrimidin-4-ol.
Detailed Synthesis Protocol
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Expertise & Causality: This protocol is designed for safety and high yield. The use of concentrated sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature throughout the addition of nitric acid is critical to prevent over-nitration and decomposition of the pyrimidine ring.
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Ammonium Hydroxide or Sodium Hydroxide solution
-
Standard laboratory glassware, including a three-neck flask, dropping funnel, and thermometer
Procedure:
-
Vessel Preparation: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Dissolution: Carefully add concentrated sulfuric acid to the flask, followed by the portion-wise addition of 6-aminopyrimidin-4-ol while stirring. Ensure the temperature is kept low during this process.
-
Nitrating Agent Addition: Once the starting material is fully dissolved and the solution is cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid from the dropping funnel. Crucial: The internal temperature must be maintained below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step safely quenches the potent acid mixture.
-
Precipitation: Carefully neutralize the cold, acidic solution by slowly adding a base (e.g., ammonium hydroxide) until the pH is approximately 6-7. The product will precipitate as a colored solid.[5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and acid.
-
Drying: Dry the product under vacuum to obtain 6-amino-5-nitropyrimidin-4-ol.
-
Trustworthiness & Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Chemical Reactivity: The Gateway to Purines and Beyond
The synthetic power of 6-amino-5-nitropyrimidin-4-ol lies in the sequential transformation of its functional groups.
Reduction of the Nitro Group: The Traube Purine Synthesis
The most significant application of this compound is its role as a precursor to purines. This is achieved by the chemical reduction of the 5-nitro group to a 5-amino group, yielding 5,6-diaminopyrimidin-4-ol . This diamine is the classic starting material for the Traube purine synthesis.[7]
Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over a palladium catalyst). The resulting diamine can then be cyclized with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate) to construct the fused imidazole ring, forming the purine core. This pathway is fundamental to creating analogs of guanine and other purine-based therapeutics.
Conversion of the Hydroxyl Group
The C4-hydroxyl group (in its keto form) can be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is highly activated towards nucleophilic aromatic substitution (SₙAr).[8] This allows for the facile introduction of various nucleophiles (amines, thiols, alkoxides) at the C4 position, dramatically expanding the molecular diversity that can be generated from this single precursor.[7][9]
Caption: Key reactive pathways of 6-amino-5-nitropyrimidin-4-ol in synthetic chemistry.
Safety and Handling
As a nitro-aromatic compound, 6-amino-5-nitropyrimidin-4-ol should be handled with care. The synthesis involves highly corrosive and oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: All manipulations, especially the synthesis, must be conducted in a well-ventilated chemical fume hood.[6][10]
-
Handling: Avoid creating dust. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]
Conclusion
6-Amino-5-nitropyrimidin-4-ol is more than a simple chemical; it is a versatile and powerful intermediate that provides a reliable entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, particularly in the construction of the purine scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides the core technical knowledge and practical protocols to enable scientists to leverage the full synthetic potential of this valuable molecule.
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